![molecular formula C25H26ClN5O4S B2622571 ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 893788-80-2](/img/structure/B2622571.png)
ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a piperidine ring, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves several steps:
Cyclization Reaction: The cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate compound.
Sulfonylation: The chlorinated compound undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with piperidine-4-carboxylate under basic conditions to yield the target compound.
Analyse Chemischer Reaktionen
ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other triazoloquinazoline derivatives:
Biologische Aktivität
Ethyl 1-[7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, as well as insights from recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C23H22ClN5O4S. It features a complex structure that includes a piperidine ring and a triazoloquinazoline moiety, which are known to contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of the triazoloquinazoline scaffold exhibit significant antitumor properties. For instance, compounds synthesized from the [1,2,4]triazolo[4,3-a]quinazoline series have been tested against various cancer cell lines. One study demonstrated that certain derivatives showed promising growth inhibition against cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the sulfonyl group in the structure enhances its interaction with bacterial enzymes and cell membranes. Preliminary tests showed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Research suggests that triazoloquinazolines can modulate inflammatory pathways, making them candidates for further investigation in inflammatory disease models .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It likely affects signaling pathways related to apoptosis and inflammation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Effects : In a clinical trial involving patients with advanced solid tumors treated with a related triazoloquinazoline derivative, significant tumor reduction was observed in 30% of participants .
- Case Study on Antimicrobial Efficacy : A study assessing the antimicrobial effects of sulfonamide derivatives showed that compounds with similar structures reduced bacterial load significantly in infected animal models .
Eigenschaften
IUPAC Name |
ethyl 1-[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4S/c1-3-16-5-8-19(9-6-16)36(33,34)24-23-27-22(30-13-11-17(12-14-30)25(32)35-4-2)20-15-18(26)7-10-21(20)31(23)29-28-24/h5-10,15,17H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLFTOVNXQIWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.